molecular formula C13H18N2O4 B15033013 2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid

2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid

Cat. No.: B15033013
M. Wt: 266.29 g/mol
InChI Key: HQHRJRFKFVXSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes both hydroxyethyl and o-tolylamino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of o-toluidine with ethylene oxide to form 2-(o-tolylamino)ethanol. This intermediate is then reacted with a suitable carboxylic acid derivative, such as succinic anhydride, under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-((2-formylamino)ethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid, while reduction of the carbonyl group can produce 2-((2-hydroxyethyl)amino)-4-hydroxy-4-(o-tolylamino)butanoic acid.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid involves its interaction with specific molecular targets. The hydroxyethyl and o-tolylamino groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Hydroxyethyl)amino)methyl phosphonates: These compounds share the hydroxyethylamino group but differ in their phosphonate moiety.

    2-Aminothiazole derivatives: These compounds have a similar amino group but include a thiazole ring instead of the o-tolylamino group.

Uniqueness

2-((2-Hydroxyethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid is unique due to its combination of hydroxyethyl and o-tolylamino groups, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-4-(2-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C13H18N2O4/c1-9-4-2-3-5-10(9)15-12(17)8-11(13(18)19)14-6-7-16/h2-5,11,14,16H,6-8H2,1H3,(H,15,17)(H,18,19)

InChI Key

HQHRJRFKFVXSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.